1-(3,3-Difluorocyclobutyl)piperazine
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Overview
Description
1-(3,3-Difluorocyclobutyl)piperazine is an organic compound with the molecular formula C8H14F2N2. It is characterized by the presence of a piperazine ring substituted with a difluorocyclobutyl group.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)piperazine typically involves the reaction of piperazine with a difluorocyclobutane derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common reagents and conditions used in these reactions include basic or acidic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, facilitating binding to these targets and modulating their activity. The difluorocyclobutyl group may enhance the compound’s stability and specificity .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)butane: Differing in the substituent on the piperazine ring.
1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Featuring a different cyclic substituent.
1-(4-Fluorophenyl)piperazine: Containing a fluorophenyl group instead of a difluorocyclobutyl group
The uniqueness of this compound lies in its difluorocyclobutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-7(6-8)12-3-1-11-2-4-12/h7,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMGPVGSMJLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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